6-Bromo-3-butoxy-2-fluorophenylboronic acid 6-Bromo-3-butoxy-2-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1072951-88-2
VCID: VC2077883
InChI: InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3
SMILES: B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O
Molecular Formula: C10H13BBrFO3
Molecular Weight: 290.92 g/mol

6-Bromo-3-butoxy-2-fluorophenylboronic acid

CAS No.: 1072951-88-2

Cat. No.: VC2077883

Molecular Formula: C10H13BBrFO3

Molecular Weight: 290.92 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-butoxy-2-fluorophenylboronic acid - 1072951-88-2

Specification

CAS No. 1072951-88-2
Molecular Formula C10H13BBrFO3
Molecular Weight 290.92 g/mol
IUPAC Name (6-bromo-3-butoxy-2-fluorophenyl)boronic acid
Standard InChI InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3
Standard InChI Key FMTVZGMUUYBHRB-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O
Canonical SMILES B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O

Introduction

Chemical Identity and Structure

6-Bromo-3-butoxy-2-fluorophenylboronic acid is characterized by its unique molecular structure featuring multiple functional groups attached to a phenyl ring. The compound's chemical identity is defined by the following parameters:

ParameterValue
CAS Number1072951-88-2
Molecular FormulaC₁₀H₁₃BBrFO₃
Molecular Weight290.92 g/mol
IUPAC Name(6-bromo-3-butoxy-2-fluorophenyl)boronic acid
Standard InChIInChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3
Standard InChIKeyFMTVZGMUUYBHRB-UHFFFAOYSA-N

The molecular structure features three significant functional groups: a boronic acid moiety, a bromine atom, and a fluorine atom, all attached to the phenyl ring alongside a butoxy chain. The boronic acid group (B(OH)₂) is particularly notable for its ability to form reversible covalent bonds with diols and is central to the compound's utility in organic synthesis .

The presence of the bromine atom at the 6-position and the fluorine atom at the 2-position creates a unique electronic distribution within the molecule, influencing its reactivity patterns and potential applications in chemical transformations . The butoxy group at position 3 enhances the compound's solubility in organic solvents, an important characteristic for its applications in various chemical reactions .

Physical Properties

Understanding the physical properties of 6-Bromo-3-butoxy-2-fluorophenylboronic acid is essential for its proper handling and application in research settings. The following table summarizes the key physical properties of this compound:

PropertyValueNote
Physical StateSolidAt room temperature
Melting Point114-120°CExperimental
Boiling Point405.2±55.0°CPredicted
Density1.48±0.1 g/cm³Predicted
pKa7.65±0.58Predicted
Recommended Storage Temperature2-8°CFor stability

These physical properties indicate that the compound is a stable solid at room temperature with a relatively high melting point . The predicted boiling point suggests high thermal stability, though it should be noted that decomposition might occur before this temperature is reached in practical applications. The compound's predicted pKa value of approximately 7.65 indicates that it behaves as a weak acid in solution, which is typical for boronic acids .

The recommended storage conditions (2-8°C) suggest that while the compound is relatively stable, it should be kept refrigerated to maintain its integrity over extended periods and prevent potential degradation from exposure to heat or humidity .

Safety ParameterDetails
Signal WordWarning
PictogramExclamation Mark Irritant (GHS07)
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

The precautionary measures for handling this compound include:

  • Avoiding inhalation of dust, fume, gas, mist, vapors, or spray (P261)

  • Thorough washing of hands after handling (P264)

  • Using only in well-ventilated areas or outdoors (P271)

  • Wearing appropriate protective equipment including gloves, protective clothing, eye protection, and face protection (P280)

In case of exposure, specific first-aid measures are recommended:

  • For skin contact: Wash with plenty of soap and water (P302+P352)

  • For eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)

  • If skin irritation occurs: Seek medical advice/attention (P332+P313)

  • If eye irritation persists: Seek medical advice/attention (P337+P313)

Storage and disposal guidelines include keeping the container tightly closed in a well-ventilated place (P403+P233), storing the compound locked up (P405), and disposing of contents/container in accordance with local/regional/national/international regulations (P501) .

Applications in Organic Synthesis

6-Bromo-3-butoxy-2-fluorophenylboronic acid serves as a versatile building block in organic synthesis, particularly in carbon-carbon bond formation reactions. Its utility stems from the presence of the boronic acid functional group, which enables participation in key coupling reactions.

Suzuki-Miyaura Coupling Reactions

The compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling processes widely used in pharmaceutical and material science applications . These reactions involve the coupling of boronic acids with halides to form carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.

The presence of both bromine and the boronic acid group in the molecule creates interesting possibilities for sequential coupling reactions. Specifically, the bromine can serve as a coupling partner in one reaction, while the boronic acid can participate in a separate coupling event.

Modification of Functional Groups

The compound offers multiple sites for functional group manipulation and modification:

  • The boronic acid group can undergo transformation to provide access to various derivatives including phenols, anilines, and halides

  • The butoxy group can be modified to alter the compound's solubility and electronic properties

  • The bromine substituent provides opportunities for further functionalization through various metal-catalyzed coupling reactions

This versatility makes 6-Bromo-3-butoxy-2-fluorophenylboronic acid a valuable synthon for constructing complex molecular architectures required in pharmaceutical development and materials science.

Pharmaceutical Research Applications

The structural features of 6-Bromo-3-butoxy-2-fluorophenylboronic acid make it particularly interesting for pharmaceutical research and development. Its potential applications in this field are diverse and promising.

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, it is valuable to compare it with structurally similar compounds.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6-Bromo-3-butoxy-2-fluorophenylboronic acidC₁₀H₁₃BBrFO₃290.92 g/molReference compound
2-Bromo-3-ethoxy-6-fluorophenylboronic acidC₈H₉BBrFO₃262.87 g/molEthoxy group instead of butoxy; different positions of substituents
6-Bromo-2-ethoxy-3-fluorophenylboronic acidC₈H₉BBrFO₃262.87 g/molEthoxy group instead of butoxy; different positions of fluorine and alkoxy groups
6-Bromo-2-fluoro-3-propoxyphenylboronic acidC₉H₁₁BBrFO₃276.90 g/molPropoxy group instead of butoxy; different position of substituents

The comparison reveals that these compounds share similar core structures but differ in the length of the alkoxy chain and the positioning of substituents around the phenyl ring . These differences, though subtle, can significantly impact the compounds' physical properties, reactivity patterns, and biological activities.

For example, the longer butoxy chain in 6-Bromo-3-butoxy-2-fluorophenylboronic acid likely enhances its lipophilicity compared to the ethoxy-substituted analogs, potentially affecting its membrane permeability in biological systems . Similarly, the different positions of the fluorine and bromine atoms around the ring influence the electronic distribution and thus the reactivity of these compounds in various chemical transformations.

Future Research Directions

Research involving 6-Bromo-3-butoxy-2-fluorophenylboronic acid and related compounds continues to evolve, with several promising directions for future investigation:

Medicinal Chemistry Applications

Further exploration of the compound's potential in drug development, particularly:

  • Development of novel antibacterial agents, building on findings from related compounds

  • Investigation of boron-containing pharmaceuticals for targeted therapies

  • Exploration of structure-activity relationships to optimize biological activity

Materials Science Applications

The compound's unique structural features suggest potential applications in:

  • Development of sensors and diagnostic tools, leveraging the boronic acid's ability to bind saccharides and other diols

  • Creation of novel polymeric materials through controlled polymerization reactions

  • Design of stimuli-responsive materials utilizing the reversible binding capabilities of the boronic acid moiety

Catalysis Research

The unique electronic properties conferred by the halogen substituents suggest potential applications in:

  • Development of novel catalytic systems for organic transformations

  • Investigation of stereoselectivity in reactions catalyzed by derivatives of this compound

  • Exploration of cooperative catalysis leveraging both the boronic acid and halogen functionalities

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